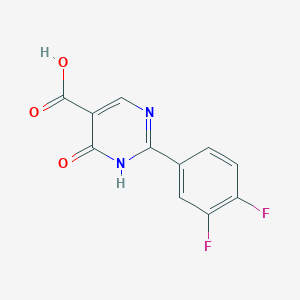![molecular formula C20H17Cl2N3O3 B5434226 1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5434226.png)
1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione, also known as DCPM, is a pyrazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of 1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels and calcium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of disease. This compound also exhibits anticonvulsant effects, suggesting its potential use in the treatment of epilepsy. Additionally, this compound has been shown to have neuroprotective effects, protecting against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has several advantages for lab experiments. It exhibits potent anti-inflammatory and analgesic effects, making it a useful tool for studying the mechanisms of pain and inflammation. This compound also exhibits anticonvulsant effects, making it a useful tool for studying the mechanisms of epilepsy. However, there are some limitations to using this compound in lab experiments. It exhibits poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to exhibit toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the exact mechanism of action of this compound. Additionally, further research is needed to determine the potential therapeutic applications of this compound, including its use in the treatment of neurodegenerative diseases. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione can be synthesized using a variety of methods, including the condensation reaction of 4-(4-morpholinyl)benzaldehyde with 1-(3,4-dichlorophenyl)hydrazine in the presence of acetic acid. The resulting product is then treated with 3,5-pyrazolidinedione in the presence of a base to yield this compound. Other methods include the reaction of 1-(3,4-dichlorophenyl)-3,5-pyrazolidinedione with 4-(4-morpholinyl)benzaldehyde in the presence of a base.
Applications De Recherche Scientifique
1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anticonvulsant effects, making it a promising candidate for the treatment of various diseases, including chronic pain, epilepsy, and inflammation. This compound has also been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(4E)-1-(3,4-dichlorophenyl)-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3/c21-17-6-5-15(12-18(17)22)25-20(27)16(19(26)23-25)11-13-1-3-14(4-2-13)24-7-9-28-10-8-24/h1-6,11-12H,7-10H2,(H,23,26)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSYNKHMRYRYBD-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5434162.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B5434165.png)
![ethyl {5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5434168.png)

![5-{2-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5434188.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5434200.png)
![2,2,2-trifluoro-N-{[(4-iodo-2-methylphenyl)amino]carbonyl}acetamide](/img/structure/B5434205.png)
![(2S*,4S*,5R*)-4-{[(carboxymethyl)(methyl)amino]carbonyl}-5-(4-chlorophenyl)-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5434207.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5434211.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methylpyrazin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5434212.png)
![2-(1,1,2,2-tetrafluoroethoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5434215.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-4-methoxybenzamide](/img/structure/B5434221.png)
![3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5434224.png)